4-[(Quinolin-8-yloxy)methyl]benzohydrazide
Description
Contextualization within Benzohydrazide (B10538) Chemistry and its Academic Significance
Benzohydrazide and its derivatives are a versatile class of compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological and physiological activities. derpharmachemica.comthepharmajournal.com These compounds are characterized by a hydrazide functional group (-CONHNH2) attached to a benzene (B151609) ring. The academic significance of benzohydrazides stems from their role as key precursors and pharmacophores in the synthesis of various heterocyclic compounds and Schiff bases. derpharmachemica.commdpi.com
Researchers have extensively studied benzohydrazide derivatives for their potential therapeutic applications, which include:
Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated notable antibacterial and antifungal properties. derpharmachemica.comderpharmachemica.comresearchgate.net
Anticancer Activity: Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. thepharmajournal.combiointerfaceresearch.com
Anti-inflammatory and Analgesic Activity: The benzohydrazide scaffold has been incorporated into molecules exhibiting anti-inflammatory and pain-relieving properties. biointerfaceresearch.comnih.gov
Antitubercular Activity: This class of compounds has been a subject of investigation in the search for new treatments for tuberculosis. thepharmajournal.combiointerfaceresearch.com
The structural flexibility of the benzohydrazide moiety allows for the introduction of diverse substituents, enabling the fine-tuning of their biological activities. researchgate.net This adaptability makes them valuable building blocks in drug discovery and development. researchgate.netbiointerfaceresearch.com
Table 1: Reported Biological Activities of Benzohydrazide Derivatives
| Biological Activity | Description | References |
| Antimicrobial | Effective against various bacterial and fungal strains. | derpharmachemica.comderpharmachemica.comresearchgate.net |
| Anticancer | Shows cytotoxic potential against human cancer cell lines. | thepharmajournal.combiointerfaceresearch.com |
| Anti-inflammatory | Exhibits properties that can reduce inflammation. | biointerfaceresearch.comnih.gov |
| Antitubercular | Active against Mycobacterium tuberculosis. | thepharmajournal.combiointerfaceresearch.com |
| Antioxidant | Capable of scavenging free radicals. | derpharmachemica.combiointerfaceresearch.com |
Importance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry Research
The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring, is considered a "privileged structure" in medicinal chemistry. tandfonline.comnih.gov This designation is due to its frequent presence in a wide array of pharmacologically active compounds and natural products. nih.goveurekaselect.com The synthetic versatility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives, further enhancing its appeal in drug design. nih.goveurekaselect.com
The academic and industrial interest in quinoline derivatives is driven by their broad and potent biological activities, including:
Anticancer: Quinoline-based compounds are among the most significant anticancer agents, with some acting as topoisomerase and kinase inhibitors. tandfonline.comnih.gov
Antimalarial: The quinoline ring is the core of several well-known antimalarial drugs like chloroquine and quinine. nih.govrsc.org
Antibacterial and Antifungal: Many quinoline derivatives exhibit potent activity against various microbial pathogens. nih.govrsc.orgnih.gov
Antiviral: Research has highlighted the potential of quinoline compounds as antiviral agents. nih.govbenthamdirect.com
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory effects, in some cases through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov
Neuroprotective: The scaffold is also explored for its potential in treating neurodegenerative diseases like Alzheimer's. nih.govbenthamdirect.com
The established therapeutic relevance and the potential for structural optimization make the quinoline moiety a cornerstone of modern drug discovery efforts. tandfonline.combenthamdirect.com
Table 2: Key Pharmacological Properties of Quinoline Derivatives
| Pharmacological Property | Mechanism/Application | References |
| Anticancer | Inhibition of tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair. | tandfonline.comnih.gov |
| Antimalarial | Found in drugs like chloroquine, quinine, and mefloquine. | nih.govrsc.org |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi. | nih.govrsc.orgnih.gov |
| Anti-inflammatory | Inhibition of inflammatory mediators and enzymes like COX-2. | nih.govnih.gov |
| Antiviral | Activity against various viruses, including ZIKV and DENV. | nih.govbenthamdirect.com |
Overview of Related Compound Classes and Their Academic Research Trajectories
The strategic combination of two or more pharmacophores into a single molecule, known as molecular hybridization, is a prominent trend in medicinal chemistry. This approach aims to develop hybrid compounds with potentially enhanced efficacy, novel mechanisms of action, or improved pharmacological profiles. In this context, the fusion of quinoline and hydrazide/hydrazone moieties has given rise to several classes of compounds that are actively being investigated.
Quinoline-Hydrazone Hybrids: These compounds, formed by the condensation of a quinoline derivative with a hydrazide, are a significant area of research. They have been explored for a multitude of biological activities, including as anticancer agents that can inhibit targets like the epidermal growth factor receptor (EGFR). rsc.org Their antibacterial activity has also been reported to be potent, in some cases exceeding that of standard drugs. nih.gov
Quinoline-Triazole Hybrids: The incorporation of a triazole ring, another important heterocyclic scaffold, with a quinoline nucleus has led to the development of compounds with promising antitubercular activity. nih.gov
Quinoline-Oxadiazole Hybrids: This class of hybrids is also being investigated for its therapeutic potential, contributing to the broader effort to develop novel quinoline-based drugs. eurekaselect.com
The research trajectory for these hybrid compounds is focused on elucidating their structure-activity relationships (SAR), understanding their mechanisms of action at a molecular level, and optimizing their potency and selectivity for specific biological targets. rsc.orgnih.gov
Rationale for the Advanced Investigation of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide as a Research Target
The specific molecular architecture of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide provides a strong rationale for its detailed investigation. The molecule is a hybrid that thoughtfully integrates the key structural features of both the quinoline and benzohydrazide scaffolds, connected by an ether linkage.
The rationale for its study is multifaceted:
Synergistic or Additive Effects: The combination of the quinoline and benzohydrazide moieties in a single molecule could lead to synergistic or additive biological effects, potentially resulting in enhanced potency against various therapeutic targets. eurekaselect.comafjbs.com
Novel Biological Profile: The unique arrangement of these two pharmacophores may result in a novel biological profile, distinct from that of the individual components. This could lead to the discovery of new mechanisms of action or the ability to overcome drug resistance. rsc.orgnih.gov
Targeting Specific Enzymes: Hydrazide-containing compounds are known to interact with various enzymes. For instance, quinoline-benzoylhydrazine derivatives have been investigated as potent α-glucosidase inhibitors, suggesting a potential role in managing diabetes. researchgate.net
Anticancer Potential: Given that both quinoline and benzohydrazide derivatives have demonstrated anticancer properties, their hybrid, 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, is a logical candidate for anticancer drug discovery. rsc.orgafjbs.com Research on similar quinoline-benzohydrazide structures has shown potent antiproliferative activity against various cancer cell lines. afjbs.com
The advanced investigation of this compound is therefore driven by the hypothesis that its hybrid nature will confer valuable and potentially unique pharmacological properties, making it a promising lead compound for the development of new therapeutic agents. afjbs.comresearchgate.net
Properties
IUPAC Name |
4-(quinolin-8-yloxymethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-20-17(21)14-8-6-12(7-9-14)11-22-15-5-1-3-13-4-2-10-19-16(13)15/h1-10H,11,18H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPGQARAYQUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)C(=O)NN)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Quinolin 8 Yloxy Methyl Benzohydrazide and Structural Analogues
Retrosynthetic Analysis of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide
A retrosynthetic analysis of the target molecule, 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, reveals a logical disconnection approach that simplifies its synthesis into readily available starting materials. The primary disconnection is at the hydrazide functional group, which points to a precursor ester, ethyl 4-((quinolin-8-yloxy)methyl)benzoate. This ester can be further disconnected at the ether linkage, leading to two key starting materials: 8-hydroxyquinoline (B1678124) and an ethyl 4-(halomethyl)benzoate, such as ethyl 4-(bromomethyl)benzoate. This retrosynthetic strategy is outlined below:
Target Molecule: 4-[(Quinolin-8-yloxy)methyl]benzohydrazide
Disconnection 1 (Hydrazide formation): This bond is retrosynthetically cleaved to yield ethyl 4-((quinolin-8-yloxy)methyl)benzoate and hydrazine hydrate.
Disconnection 2 (Ether linkage): The ether bond is disconnected to give 8-hydroxyquinoline and ethyl 4-(bromomethyl)benzoate.
This analysis forms the basis for the forward synthesis, which involves the formation of the ether linkage followed by the conversion of the ester to the hydrazide.
Conventional Synthetic Pathways Employed in the Preparation of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide
The conventional synthesis of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide is a two-step process that follows the forward direction of the retrosynthetic analysis.
The initial step is a Williamson ether synthesis, where 8-hydroxyquinoline is reacted with an ethyl 4-(halomethyl)benzoate. Typically, this reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide (DMF). The base deprotonates the hydroxyl group of 8-hydroxyquinoline, forming a more nucleophilic phenoxide ion that subsequently displaces the halide from the ethyl 4-(halomethyl)benzoate to form the ether linkage.
The second step is the hydrazinolysis of the resulting ester, ethyl 4-((quinolin-8-yloxy)methyl)benzoate. This is achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol. The hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester and ultimately replacing the ethoxy group to form the desired benzohydrazide (B10538).
| Step | Reactants | Reagents and Conditions | Product |
| 1. Williamson Ether Synthesis | 8-hydroxyquinoline, Ethyl 4-(bromomethyl)benzoate | K2CO3, Acetone, Reflux | Ethyl 4-((quinolin-8-yloxy)methyl)benzoate |
| 2. Hydrazinolysis | Ethyl 4-((quinolin-8-yloxy)methyl)benzoate | Hydrazine hydrate, Ethanol, Reflux | 4-[(Quinolin-8-yloxy)methyl]benzohydrazide |
Green Chemistry Principles Applied to the Synthesis of Quinoline-Benzohydrazide Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. For the synthesis of quinoline-benzohydrazide derivatives, several eco-friendly techniques have been explored.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. fip.org The synthesis of benzohydrazide derivatives has been successfully achieved using microwave-assisted methods, which can reduce the reaction time for hydrazinolysis from hours to minutes. fip.org
Ultrasound-Assisted Synthesis: Sonication is another green technique that can enhance reaction rates and yields. Ultrasound irradiation promotes the synthesis of quinoline (B57606) derivatives and hydrazones by providing the necessary activation energy through acoustic cavitation. nih.govnih.govmdpi.com This method often allows for reactions to be conducted at lower temperatures and with shorter durations. nih.govnih.govmdpi.com
The use of environmentally benign solvents is also a key aspect of green chemistry. Research into the synthesis of related compounds has explored the use of water or solvent-free conditions, further minimizing the environmental footprint of the synthetic process.
| Green Chemistry Approach | Advantages | Application in Quinoline-Benzohydrazide Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields, Lower energy consumption | Can be applied to both the Williamson ether synthesis and the hydrazinolysis steps. fip.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, Milder reaction conditions | Promotes the formation of the quinoline core and the hydrazide linkage. nih.govnih.govmdpi.com |
| Use of Green Solvents | Reduced toxicity and environmental impact | Exploration of water or solvent-free conditions for the synthesis. |
Strategies for the Derivatization and Structural Modification of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide
The structural framework of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide offers several sites for derivatization to explore structure-activity relationships and develop new analogues with potentially enhanced biological activities.
Modification of the Hydrazide Moiety: The terminal nitrogen of the hydrazide group is a key site for modification. It can be readily reacted with various aldehydes and ketones to form the corresponding N'-substituted benzylidene benzohydrazides. derpharmachemica.com This strategy allows for the introduction of a wide range of substituents, enabling a systematic investigation of their effects on the compound's properties.
Modification of the Quinoline Ring: The quinoline ring system is amenable to electrophilic substitution reactions. Depending on the reaction conditions and the directing effects of the existing substituents, functional groups such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced at various positions on the quinoline nucleus. These modifications can significantly influence the electronic and steric properties of the molecule.
| Derivatization Strategy | Reaction Type | Potential Modifications |
| Hydrazide Modification | Condensation with aldehydes/ketones | Introduction of various aryl, heteroaryl, or alkylidene groups to form N'-substituted derivatives. derpharmachemica.com |
| Quinoline Ring Modification | Electrophilic Aromatic Substitution | Introduction of halogens, nitro groups, or other functional groups onto the quinoline ring system. |
Optimization of Reaction Conditions and Yield Enhancement in 4-[(Quinolin-8-yloxy)methyl]benzohydrazide Synthesis
Optimizing the reaction conditions for each step of the synthesis is crucial for maximizing the yield and purity of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide.
Williamson Ether Synthesis Optimization: Key parameters to optimize in the Williamson ether synthesis include the choice of base, solvent, temperature, and reaction time. A variety of bases such as potassium carbonate, sodium hydride, and cesium carbonate can be screened. The solvent can also have a significant impact, with polar aprotic solvents like DMF and acetonitrile often favoring the reaction. Temperature and reaction time are interdependent and need to be carefully controlled to ensure complete reaction while minimizing side product formation.
Hydrazinolysis Optimization: For the hydrazinolysis step, the key variables are the solvent, temperature, and the molar ratio of hydrazine hydrate. While ethanol is a common solvent, other alcohols can be explored. The reaction is typically carried out at reflux temperature to drive it to completion. The amount of hydrazine hydrate used can also be adjusted; a slight excess is often employed to ensure complete conversion of the ester.
| Reaction Step | Parameters for Optimization | Typical Conditions and Potential Improvements |
| Williamson Ether Synthesis | Base, Solvent, Temperature, Reaction Time | Base: K2CO3, NaH, Cs2CO3. Solvent: Acetone, DMF, Acetonitrile. Temperature: Room temperature to reflux. Time: Monitored by TLC. |
| Hydrazinolysis | Solvent, Temperature, Hydrazine Hydrate Ratio | Solvent: Ethanol, Methanol. Temperature: Reflux. Hydrazine Hydrate: Slight excess to ensure complete reaction. |
Computational Chemistry and Molecular Modeling Studies of 4 Quinolin 8 Yloxy Methyl Benzohydrazide
Quantum Chemical Calculations and Electronic Structure Analysis of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide. These studies often involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic properties.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these investigations. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO (ΔEHOMO-LUMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests higher reactivity. For 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, these calculations help to identify the most probable sites for electrophilic and nucleophilic attacks.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for intermolecular interactions. These maps illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding its interactions with biological targets.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide is performed to identify the most stable three-dimensional arrangements of the molecule. Due to the presence of several single bonds, the molecule possesses significant conformational flexibility. Computational methods are used to rotate these bonds and calculate the potential energy of the resulting conformers.
The results of these analyses are often depicted in a potential energy surface (PES) or Ramachandran-like plot, which maps the energy of the molecule as a function of its dihedral angles. This exploration of the energy landscape helps to identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. Understanding the preferred conformation of the molecule is essential as it dictates how the molecule will bind to a biological receptor.
Molecular Docking Simulations for Investigating Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, docking studies have been conducted to explore its potential inhibitory activity against various biological targets, such as enzymes and proteins implicated in disease.
These simulations place the flexible ligand into the binding site of a rigid or flexible receptor and score the different poses based on a scoring function that estimates the binding free energy. The results of docking studies reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the quinoline (B57606) and benzohydrazide (B10538) moieties can participate in various types of interactions, and their specific contributions to binding can be elucidated through these simulations. The binding affinity, often expressed as a docking score or binding energy, provides a qualitative measure of the ligand's potential efficacy.
Molecular Dynamics Simulations to Elucidate Compound-Target Stability and Binding Dynamics
To further investigate the stability of the complex formed between 4-[(Quinolin-8-yloxy)methyl]benzohydrazide and its biological target, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the system over time, allowing for the assessment of the stability of the binding pose predicted by molecular docking.
MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. Key parameters analyzed from these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The analysis of hydrogen bond occupancy over the simulation time also provides insights into the persistence of crucial interactions. These simulations can reveal conformational changes in both the ligand and the target upon binding and provide a more accurate estimation of the binding free energy.
In Silico Prediction of Potential Biological Activities and Pharmacological Profiles
In silico methods are also utilized to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (T) of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and low toxicity risks.
Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for hERG channel inhibition. Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound based on its physicochemical properties, including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These in silico predictions help to prioritize compounds for further experimental testing and can guide chemical modifications to improve their pharmacological profiles.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological activities of the compound 4-[(Quinolin-8-yloxy)methyl]benzohydrazide that aligns with the detailed outline requested.
Searches for this specific compound did not yield any studies concerning its effects on in vitro enzyme inhibition, including the identification of target enzymes or kinetic analyses of such inhibition. Furthermore, no literature was found detailing its impact on cellular pathways in disease-relevant cell lines, such as mechanisms of cell cycle arrest, the induction of apoptosis, or the modulation of inflammatory mediators.
While research exists on derivatives of quinoline and benzohydrazide individually, the explicit instructions to focus solely on 4-[(Quinolin-8-yloxy)methyl]benzohydrazide prevent the inclusion of data from related but distinct molecules. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each required subsection.
Investigations into the Biological Activities of 4 Quinolin 8 Yloxy Methyl Benzohydrazide
Anti-Microbial Activity Profiling (In Vitro and Pre-clinical Models)
No published studies were found that investigated the anti-microbial activity of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide.
Bacterial Growth Inhibition Assays
There is no available data from bacterial growth inhibition assays for 4-[(Quinolin-8-yloxy)methyl]benzohydrazide.
Fungal Growth Inhibition Assays
There is no available data from fungal growth inhibition assays for 4-[(Quinolin-8-yloxy)methyl]benzohydrazide.
Mechanisms of Anti-Microbial Action
The mechanism of anti-microbial action for 4-[(Quinolin-8-yloxy)methyl]benzohydrazide has not been elucidated, as no studies have been published on its anti-microbial properties.
Anti-Proliferative Activity in Established Cancer Cell Lines (In Vitro)
No published studies were found that investigated the anti-proliferative activity of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide in cancer cell lines.
Cytotoxicity Assessments and IC50 Determinations in Cell Culture
There is no available data on the cytotoxicity or IC50 values of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide in any cancer cell lines.
Structure Activity Relationship Sar Studies of 4 Quinolin 8 Yloxy Methyl Benzohydrazide Derivatives
Rational Design Principles for Analogues of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide
The rational design of analogues of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide is primarily based on the principle of combining known bioactive pharmacophores. The core structure is a hybrid molecule that joins a quinoline (B57606) ring system with a benzohydrazide (B10538) moiety. The quinoline ring is a well-established scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.govnih.gov The hydrazone group (-CONH-N=) within the benzohydrazide structure is also recognized for its diverse pharmacological potential and its ability to form stable complexes with metal ions, which can be a mechanism of action for certain biological effects. mdpi.comnih.gov
Design strategies often involve a convergent synthesis approach, where the target molecule is assembled from distinct quinoline and benzohydrazide precursors. mdpi.com This allows for a modular approach to creating a diverse library of analogues for screening. Key design principles include:
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to investigate the necessity of that group for activity. For example, replacing the quinoline nitrogen with a carbon atom (as in a naphthalene (B1677914) ring) helps determine the role of the nitrogen in target binding. mdpi.com
Structural Optimization: Making systematic modifications to the parent structure to enhance activity. This includes adding various substituents to the aromatic rings to modulate electronic and steric properties. mdpi.com
Active Subunit Combination: This approach involves linking two or more known active pharmacophoric units to create a hybrid molecule with potentially enhanced or novel activity. nih.gov The 4-[(Quinolin-8-yloxy)methyl]benzohydrazide structure itself is a prime example of this principle.
These design strategies are aimed at systematically probing the chemical space around the lead compound to build a comprehensive understanding of its SAR.
Influence of Substitutions on the Quinoline Moiety on Biological Activity
The quinoline moiety is a critical component for the biological activity of this class of compounds. Modifications to this ring system have been shown to significantly impact efficacy. The nitrogen atom within the quinoline ring is often crucial, potentially participating in key interactions with biological targets. mdpi.com Studies comparing quinoline derivatives to their naphthalene analogues (where the nitrogen is replaced by a carbon) have demonstrated that the quinoline nitrogen is often essential for maintaining high levels of activity. mdpi.com
Substitutions at various positions on the quinoline ring can fine-tune the molecule's properties. For instance, in related 4-aminoquinoline (B48711) derivatives, introducing substituents at the 7-position of the quinoline ring, such as trifluoromethyl or nitro groups, has been shown to contribute significantly to an increase in antiviral activities. mdpi.com Similarly, studies on 8-substituted quinoline-2-carboxamides revealed that substitutions on the 8-position hydroxyl group led to varied inhibitory potencies against different isoforms of carbonic anhydrase. nih.gov A methyl substitution at this position resulted in the most potent inhibition for certain isoforms. nih.gov
These findings suggest that both the position and the electronic nature of substituents on the quinoline ring are key determinants of biological activity.
| Modification to Quinoline Moiety | Observed Impact on Biological Activity | Reference |
| Replacement of Quinoline with Naphthalene | General reduction in cytotoxic activity | mdpi.com |
| Replacement of Quinoline with Indole or Phenyl | Significant decrease in activity compared to the quinoline parent | mdpi.com |
| Substitution at 7-position (e.g., CF₃, NO₂) | Increased anti-influenza virus activity | mdpi.com |
| Substitution at 8-position (e.g., methyl, benzyl) | Modulated inhibitory potency against carbonic anhydrase isoforms | nih.gov |
Impact of Modifications to the Benzohydrazide Scaffold on Target Interactions
The benzohydrazide portion of the molecule serves as another critical site for modification to influence target interactions. The hydrazide-hydrazone moiety possesses unique properties, including higher metabolic stability compared to amides and the ability to act as a hydrogen bond donor and acceptor, which are crucial for binding to biological targets. mdpi.com
Systematic modifications often involve reacting the terminal hydrazide (-NH₂) with various substituted aromatic aldehydes to form a series of N'-benzylidene-benzohydrazide derivatives. nih.gov The nature of the substituent on the appended benzylidene ring can drastically alter the biological activity. SAR studies on these types of hybrids have shown that:
Electron-donating groups (like hydroxyl or methoxy) and electron-withdrawing groups (like nitro or chloro) on the benzylidene ring can lead to a wide range of activities. The position of these substituents (ortho, meta, or para) is also critical.
In one study of 4-aminoquinoline-hydrazones, a derivative with a 4-nitrobenzylidene moiety showed potent antibacterial activity. nih.gov
In a series of benzohydrazide derivatives designed as fungicides, compounds with a 3,4-difluorophenyl group attached to the scaffold showed good broad-spectrum effects. nih.gov
These modifications highlight the importance of the electronic and steric profile of the entire benzohydrazide-N'-benzylidene scaffold in defining the molecule's interaction with its target.
| Modification to Benzohydrazide Scaffold | Example Substituent | Observed Impact on Biological Activity | Reference |
| Formation of N'-benzylidene derivatives | 4-Nitrobenzylidene | Potent antibacterial activity | nih.gov |
| Formation of N'-benzylidene derivatives | 3,4-Difluorobenzylidene | Broad-spectrum antifungal effects | nih.gov |
| General Substitutions | Halogens, Nitro, Methoxy, Hydroxyl | Varied activity depending on electronic properties and position | nih.gov |
Correlation between Linker Region Alterations and Activity Profiles
Studies on structurally related compounds have explored replacing the hydrazide linker with other functionalized spacers like amides and ureas to target different enzymes. nih.gov In these studies, amide derivatives were found to be the most promising, suggesting that the nature of the linker is critical for activity. nih.govresearchgate.net Research on other heterocyclic compounds has also emphasized the importance of the linker, with findings indicating that a hydrazino (-NH-NH-) linker was essential for maintaining antifungal potential in certain molecular scaffolds. researchgate.net
Alterations to the linker's length, rigidity, and chemical nature can:
Optimize the distance between the quinoline and benzohydrazide moieties for ideal interaction with a target binding site.
Introduce new hydrogen bonding capabilities.
Restrict or increase the rotational freedom of the molecule, locking it into a more or less active conformation.
While direct studies on linker modifications for 4-[(Quinolin-8-yloxy)methyl]benzohydrazide are specific, the principles derived from related quinoline-hydrazide systems underscore the linker's critical role in modulating the activity profile. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-[(Quinolin-8-yloxy)methyl]benzohydrazide Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.com For series related to 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, 2D and 3D-QSAR models have been developed to predict the activity of new analogues and to provide insights into the structural features that govern their potency. rsc.orgresearchgate.netnih.gov
These models typically use a set of calculated molecular descriptors as variables. Descriptors can be classified into several categories:
Topological (2D): Describe atomic connectivity.
Conformational (3D): Relate to the 3D shape of the molecule.
Physicochemical: Include properties like lipophilicity (cLogP), molar refractivity, and electronic parameters. neliti.com
For quinoline and hydrazone derivatives, QSAR studies have successfully built predictive models. rsc.orgnih.govnih.gov For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) would be favorable or unfavorable for activity. researchgate.net Studies on N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides, which share the quinolin-oxy core, have used CoMFA and other methods to create robust QSAR models for predicting kinase inhibitory activity. nih.gov Similarly, 3D-QSAR models have been developed for 2-(quinolin-8-yloxy) acetohydrazones, a very closely related structural class, to predict their antiamoebic activities. researchgate.net
The outcomes of these QSAR models provide a quantitative basis for the SAR observations, allowing for the prioritization of synthetic targets and the rational design of new, more potent derivatives of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide. mdpi.com
Mechanistic Pharmacology of 4 Quinolin 8 Yloxy Methyl Benzohydrazide in Pre Clinical Research
Molecular Target Identification and Validation Approaches
Proteomic and Metabolomic Strategies for Target Deconvolution
No studies utilizing proteomic or metabolomic approaches to identify the molecular targets of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide have been found in the public domain.
Genetic Perturbation Studies in Model Systems for Target Confirmation
There is no available information on genetic perturbation studies, such as gene knockout or knockdown experiments, being used to confirm the molecular target of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide in any model systems.
Binding Affinity and Specificity Profiling
Receptor and Enzyme Binding Assays
No data from receptor or enzyme binding assays for 4-[(Quinolin-8-yloxy)methyl]benzohydrazide has been published. Consequently, its binding affinity and specificity for any biological target are unknown.
Pre-clinical Pharmacodynamic Marker Investigations (In Vitro and Animal Models)
In Vivo Target Engagement Studies in Animal Models
There are no published pre-clinical studies investigating the pharmacodynamic markers or in vivo target engagement of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide in animal models.
Metabolic Fate and Metabolite Identification of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide (In Vitro and Animal Models)
Comprehensive searches of available scientific literature did not yield specific data on the metabolic fate and metabolite identification of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide in either in vitro or animal models.
In Vitro Hepatic Metabolism Studies
No published studies were found that specifically investigated the in vitro hepatic metabolism of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide. Therefore, no data is available on its metabolic stability, the enzymes responsible for its metabolism (e.g., cytochrome P450 isoforms), or the formation of metabolites in liver microsomes or hepatocytes.
Characterization of Major and Minor Metabolites
As no in vitro or in vivo metabolism studies have been reported for 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, there is no information available to characterize its major and minor metabolites.
Cellular Uptake and Intracellular Distribution Mechanisms
There is currently no available research data detailing the cellular uptake and intracellular distribution mechanisms of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide. Studies investigating how this compound enters cells, its subcellular localization, and the transporters that may be involved have not been published.
Analytical Approaches for the Characterization and Study of 4 Quinolin 8 Yloxy Methyl Benzohydrazide in Research Contexts
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for determining the purity of a synthesized compound like 4-[(Quinolin-8-yloxy)methyl]benzohydrazide and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds. The development of a robust HPLC method for 4-[(Quinolin-8-yloxy)methyl]benzohydrazide is a systematic process aimed at achieving optimal separation of the target compound from any impurities, starting materials, or degradation products.
A reversed-phase (RP-HPLC) approach is typically the first choice due to the compound's aromatic and moderately polar nature. In this method, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The development process involves optimizing several key parameters to achieve a sharp, symmetrical peak with a suitable retention time.
The mobile phase usually consists of a mixture of an aqueous component (often water with a buffer like ammonium formate or phosphate to control pH) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both polar and non-polar impurities are effectively eluted and separated from the main compound.
Detection is commonly performed using a UV-Vis detector. The quinoline (B57606) and benzene (B151609) rings in 4-[(Quinolin-8-yloxy)methyl]benzohydrazide are strong chromophores, providing excellent sensitivity. The optimal wavelength for detection would be determined by analyzing the compound's UV spectrum, with common wavelengths like 254 nm often providing a strong signal. The ultimate goal is a method that is specific, linear, accurate, precise, and robust, allowing for reliable purity determination (e.g., >95%) and quantification.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard choice for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode mass spectrometry if coupled (LC-MS) and controls pH. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute the compound from the non-polar column. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Detection | UV at 254 nm | Wavelength at which the aromatic rings provide strong absorbance. |
Mass Spectrometry for Metabolite Profiling and Interaction Product Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and specific, making it invaluable for identifying the compound, elucidating its structure, and profiling its metabolites.
To understand the metabolic fate of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide in a biological system, such as after incubation with liver microsomes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov The LC system first separates the parent compound from its potential metabolites. The eluent is then directed into the mass spectrometer.
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely forming a protonated molecular ion [M+H]⁺ in positive ion mode. In the first stage of MS, this parent ion is isolated. It is then subjected to collision-induced dissociation (CID), where it is fragmented by collision with an inert gas. The second stage of MS analyzes these fragment ions.
The resulting fragmentation pattern provides a structural fingerprint. For 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, key fragmentations would be expected at the ether and amide linkages. By comparing the MS/MS spectra of potential metabolites to that of the parent compound, metabolic modifications such as hydroxylation, glucuronidation, or cleavage of the molecule can be identified. For example, a mass shift of +16 Da would suggest the addition of an oxygen atom (hydroxylation).
| Ion Type | Predicted m/z | Proposed Structure/Origin |
|---|---|---|
| Parent Ion [M+H]⁺ | 294.12 | Protonated 4-[(Quinolin-8-yloxy)methyl]benzohydrazide |
| Fragment 1 | 159.06 | Quinolin-8-yloxy-methyl cation fragment |
| Fragment 2 | 145.05 | Quinolin-8-ol fragment after ether bond cleavage |
| Fragment 3 | 135.05 | Benzohydrazide (B10538) fragment |
| Fragment 4 | 105.03 | Benzoyl cation after N-N bond cleavage |
Spectroscopic Methods for Investigating Ligand-Target Interactions
Spectroscopic techniques are essential for studying the non-covalent binding of a ligand, such as 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, to its biological target, typically a protein. These methods can confirm binding, determine affinity, and even map the specific binding site. osti.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying protein-ligand interactions in solution at atomic resolution. researchgate.netnih.govcreative-biostructure.com Protein-observed NMR experiments are particularly useful for mapping the binding site of a small molecule on its target protein.
One common technique is Chemical Shift Perturbation (CSP), also known as SAR by NMR. nih.gov In this experiment, a 2D NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of an isotope-labeled protein (typically with ¹⁵N) is recorded. This spectrum displays a peak for each amino acid residue in the protein backbone. Small amounts of the unlabeled ligand, 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, are then titrated into the protein sample. Upon binding, the chemical environment of the amino acid residues in the binding pocket changes, causing their corresponding peaks in the NMR spectrum to shift. By monitoring which peaks shift, the specific residues involved in the binding interaction can be identified, effectively mapping the binding site on the protein's surface.
| Amino Acid Residue | Combined Shift Perturbation (Δδ ppm) | Implication |
|---|---|---|
| Valine-25 | 0.02 | No significant interaction |
| Glycine-48 | 0.35 | Strongly perturbed; likely in or near the binding site |
| Leucine-49 | 0.28 | Perturbed; likely part of the binding interface |
| Phenylalanine-82 | 0.41 | Strongly perturbed; likely a key interaction residue |
| Serine-110 | 0.05 | No significant interaction |
Fluorescence spectroscopy is a sensitive technique used to measure the binding affinity between a ligand and a protein. The method often relies on monitoring changes in the intrinsic fluorescence of the protein upon ligand binding. nih.govnih.gov Proteins containing the amino acid tryptophan exhibit natural fluorescence when excited with UV light (typically around 295 nm).
The binding of a ligand like 4-[(Quinolin-8-yloxy)methyl]benzohydrazide near a tryptophan residue can cause a change in the residue's local environment, leading to quenching (a decrease) of the fluorescence signal. bio-protocol.org To determine the binding affinity, a titration experiment is performed. A solution of the target protein is titrated with increasing concentrations of the compound, and the fluorescence intensity is measured after each addition.
The decrease in fluorescence is plotted against the concentration of the ligand. This binding curve can then be fitted to a suitable binding model (e.g., the one-site binding model) to calculate the dissociation constant (Kd), a measure of the binding affinity. A lower Kd value signifies a stronger binding interaction between the compound and its target protein.
| Concentration of Compound (µM) | Fluorescence Intensity (Arbitrary Units) |
|---|---|
| 0 | 985 |
| 2 | 850 |
| 4 | 735 |
| 6 | 640 |
| 8 | 560 |
| 10 | 505 |
Crystallographic Techniques for Structural Elucidation of Complexes
X-ray crystallography stands as a pivotal technique for elucidating the three-dimensional atomic structure of molecules, including complexes of small molecules like 4-[(Quinolin-8-yloxy)methyl]benzohydrazide with their biological targets. This powerful method provides unparalleled insight into the precise binding mode, orientation, and intermolecular interactions between a ligand and its receptor protein. Such detailed structural information is invaluable in drug discovery and development, guiding the rational design of more potent and selective inhibitors.
The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic arrangement of the complex can be determined.
Co-crystallization Strategies with Target Proteins
Co-crystallization is a primary method for obtaining crystals of a protein-ligand complex suitable for X-ray diffraction analysis. In this approach, the purified target protein is mixed with the compound of interest, in this case, 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, prior to setting up crystallization trials. The goal is to form a stable complex in solution that will then crystallize.
Several factors can influence the success of co-crystallization experiments:
Protein and Ligand Concentration: The optimal molar ratio of the protein to the ligand is crucial and often needs to be determined empirically. A sufficient concentration of the ligand is required to ensure saturation of the protein's binding sites.
Solvent: The solvent used to dissolve the ligand must be compatible with the protein and not interfere with complex formation or crystallization. Dimethyl sulfoxide (DMSO) is commonly used but its concentration is typically kept low to avoid detrimental effects on the protein.
Incubation Time and Temperature: An adequate incubation period is necessary for the ligand to bind to the protein before crystallization is initiated. The optimal temperature for complex formation and subsequent crystallization can also vary.
Crystallization Conditions: A wide range of conditions, including pH, precipitant type and concentration, and the presence of additives, are screened to find the specific conditions that promote the growth of well-ordered crystals of the complex.
Alternative strategies to standard co-crystallization exist, such as "dry" co-crystallization. In this technique, the compound is pre-coated onto the crystallization plate, and the solvent is allowed to evaporate before the protein solution is added. This method can be advantageous for screening a large number of compounds or when dealing with ligands that have limited solubility. researchgate.net
Microseeding, where microscopic crystals of the complex are used to induce the growth of larger crystals, can also be a powerful technique to overcome nucleation barriers and accelerate the crystallization process. nih.govresearchgate.net
Structural Analysis of Compound-Target Complexes
Once diffraction-quality crystals of the 4-[(Quinolin-8-yloxy)methyl]benzohydrazide-protein complex are obtained, X-ray diffraction data is collected, typically at a synchrotron source. The analysis of the resulting electron density map allows for the detailed structural characterization of the binding event.
Key aspects of the structural analysis include:
Binding Site Identification: The electron density map reveals the precise location of the compound within the protein, identifying the specific binding pocket or active site.
Protein-Ligand Interactions: The high-resolution structure elucidates the specific molecular interactions that stabilize the complex. These interactions are critical for understanding the affinity and selectivity of the compound. A summary of potential interactions is presented in Table 1.
Conformational Changes in the Protein: The binding of the ligand can induce conformational changes in the target protein. The comparison of the complex structure with the structure of the unbound (apo) protein can reveal these changes, which may be crucial for the protein's function and the compound's mechanism of action.
The detailed insights gained from the structural analysis of the compound-target complex are instrumental for structure-activity relationship (SAR) studies. By understanding how the compound interacts with its target at an atomic level, medicinal chemists can design new analogs with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Table 1: Potential Intermolecular Interactions between 4-[(Quinolin-8-yloxy)methyl]benzohydrazide and a Target Protein
| Interaction Type | Potential Functional Groups Involved from Compound | Potential Amino Acid Residues Involved |
| Hydrogen Bonding | Hydrazide (-C(=O)NHNH2), Quinoline Nitrogen, Ether Oxygen | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His, Arg, Lys, Main-chain C=O and N-H |
| Pi-Pi Stacking | Quinoline Ring, Benzene Ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Quinoline Ring, Benzene Ring, Methylene Bridge | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |
| Cation-Pi Interactions | Quinoline Ring (if protonated) | Lys, Arg |
Future Directions and Emerging Research Avenues for 4 Quinolin 8 Yloxy Methyl Benzohydrazide
Exploration of Novel Biological Targets and Therapeutic Applications
The diverse bioactivity of quinoline-based compounds suggests that 4-[(Quinolin-8-yloxy)methyl]benzohydrazide and its analogs could interact with a multitude of biological targets, opening doors to new therapeutic applications. The 8-hydroxyquinoline (B1678124) (8-HQ) component is particularly noted for its metal-chelating properties, which can be crucial for inhibiting metalloenzymes or disrupting metal homeostasis in pathogenic cells. nih.govresearchgate.net Future research is anticipated to move beyond conventional screening and identify novel, specific molecular targets.
Emerging areas of interest include:
Neurodegenerative Diseases: The ability of 8-hydroxyquinoline derivatives to chelate metal ions implicated in the pathology of diseases like Alzheimer's and Parkinson's makes this a promising area. nih.govnih.gov Research could focus on evaluating the potential of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide to modulate pathways related to oxidative stress and protein aggregation in the brain.
Oncology: While quinolines have been studied for their anticancer effects, future work could pinpoint specific kinases or signaling pathways that are inhibited by this particular compound. For instance, derivatives of 2-(quinoline-4-carbonyl)hydrazide have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in breast cancer. nih.govresearchgate.net
Infectious Diseases: With rising antimicrobial resistance, there is a pressing need for new antibacterial agents. nih.gov The quinoline (B57606) core is present in several antibacterial drugs, and future studies could explore this compound's efficacy against multi-drug resistant (MDR) bacterial strains or its potential as an antifungal or antiviral agent. nih.govnih.gov
| Potential Therapeutic Area | Potential Biological Target Class | Rationale for Exploration |
|---|---|---|
| Oncology | Protein Kinases (e.g., EGFR-TK) | Quinoline hydrazide scaffolds have shown inhibitory activity against key kinases in cancer cell proliferation. nih.govresearchgate.net |
| Neurodegenerative Diseases | Metalloenzymes, Dopamine Receptors | The 8-hydroxyquinoline moiety acts as a metal chelator, and quinoline derivatives have shown agonist activity at D2/D3 receptors. nih.govnih.gov |
| Infectious Diseases | Bacterial DNA Gyrase, Viral Enzymes | The quinoline core is a known pharmacophore in antimicrobial agents, and its derivatives show promise against resistant strains. nih.govnih.gov |
| Inflammatory Disorders | Lipoxygenase (LOX), Cyclooxygenase (COX) | Quinoline derivatives have demonstrated anti-inflammatory and antioxidant properties. mdpi.com |
Development of Advanced Synthetic Methodologies and Derivatization Strategies
The synthesis of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide provides a versatile platform for extensive chemical modification. Advanced synthetic strategies are being explored to create libraries of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Key approaches include:
Scaffold Derivatization: Modifications can be made at several positions on the quinoline ring (e.g., positions 5 and 7) or the benzohydrazide (B10538) moiety. For example, the synthesis of 5,7-dibromo-8-hydroxyquinoline has been shown to produce compounds with significant anticancer activity. nih.gov
Molecular Hybridization: This strategy involves combining the 4-[(Quinolin-8-yloxy)methyl]benzohydrazide scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. mdpi.com For instance, linking the quinoline structure to benzimidazole (B57391) or oxadiazole moieties has been explored to enhance bioactivity. mdpi.comresearchgate.net
Combinatorial Chemistry: Employing combinatorial approaches to react the terminal hydrazide group with a diverse range of aldehydes, ketones, or isocyanates can rapidly generate large libraries of hydrazone derivatives for high-throughput screening. The synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives followed by reaction with various benzaldehydes exemplifies this approach. nih.gov
| Strategy | Description | Potential Outcome |
|---|---|---|
| Core Scaffold Modification | Introduction of substituents (e.g., halogens, alkyl groups) onto the quinoline or benzene (B151609) rings. | Enhanced lipophilicity, improved target binding, altered metabolic stability. |
| Hydrazone Formation | Condensation of the hydrazide with various aldehydes/ketones to form Schiff bases (hydrazones). | Creation of diverse libraries with a wide range of biological activities, such as antibacterial and anticancer effects. nih.gov |
| Cyclization Reactions | Using the hydrazide group as a synthon to form new heterocyclic rings (e.g., oxadiazoles, triazoles). | Generation of novel, rigidified structures with potentially new biological targets. mdpi.com |
| Molecular Hybridization | Covalently linking the compound to another pharmacologically active molecule (e.g., benzimidazole). researchgate.netnih.gov | Development of multi-target agents or compounds with synergistic effects. |
Integration with Systems Biology and Network Pharmacology Approaches
Modern drug discovery is increasingly moving from a "one target, one drug" model to a more holistic systems-based approach. Network pharmacology integrates computational biology, polypharmacology, and network analysis to understand how drugs exert their effects on a systems level. nih.gov This approach is particularly well-suited for compounds like 4-[(Quinolin-8-yloxy)methyl]benzohydrazide, which likely interact with multiple targets.
Future research directions using these approaches include:
Target Prediction: Using computational tools and databases to predict the potential protein targets of 4-[(Quinolin-8-yloxy)methyl]benzohydrazide based on its chemical structure. This can help prioritize experimental validation and uncover unexpected mechanisms of action. mdpi.com
By constructing and analyzing drug-target-disease networks, researchers can systematically explore the complex interactions of quinoline-based compounds, accelerating the journey from initial hit to viable drug candidate. mdpi.comnih.gov
Potential for Development as Chemical Probes for Biological Research
Beyond its therapeutic potential, 4-[(Quinolin-8-yloxy)methyl]benzohydrazide and its derivatives have the potential to be developed into valuable chemical probes for basic biological research. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. nih.gov
The structural features of this compound make it an attractive candidate for probe development:
Fluorescent Probes: The quinoline ring system is inherently fluorescent. Modifications to the structure could be used to develop probes that change their fluorescence properties upon binding to a specific target protein or metal ion, allowing for visualization and quantification in cellular assays.
Target Identification and Validation: A potent and selective derivative could be used as a probe to validate the role of a specific protein in a disease pathway. For instance, a highly selective inhibitor of a particular enzyme can be used to study the consequences of that enzyme's inhibition in cells or animal models. nih.gov
Affinity-Based Probes: The hydrazide handle can be used to attach tags (like biotin (B1667282) or a photo-crosslinker) to the molecule. Such probes could be used in affinity chromatography or chemical proteomics experiments to isolate and identify the binding partners of the compound within the cell.
The development of well-characterized chemical probes from the 4-[(Quinolin-8-yloxy)methyl]benzohydrazide scaffold would not only advance our understanding of fundamental biology but also provide powerful tools for future drug discovery efforts.
Q & A
Q. What strategies mitigate competing side reactions during multi-step synthesis of these hybrids?
- Methodological Answer : Competing acylation or oxidation can be minimized by: (i) Using anhydrous DMF and NaCO to suppress hydrolysis during benzoyl chloride coupling. (ii) Temperature control (room temperature for acylations; reflux for cyclizations). (iii) Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate desired hydrazones .
Q. How do intermolecular hydrogen bonds influence the stability of quinoline-benzohydrazide crystals?
- Methodological Answer : X-ray diffraction reveals that N–H⋯O and O–H⋯N hydrogen bonds between the hydrazide group and methanol solvate molecules stabilize the crystal lattice. Dihedral angles between quinoline and benzene rings (e.g., 6.7°) affect packing efficiency. Thermal stability can be probed via differential scanning calorimetry (DSC) correlating melting points with H-bond density .
Q. How should researchers resolve discrepancies in reported anti-proliferative activities across cell lines?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., identical incubation times, serum concentrations). Perform mechanistic studies (e.g., flow cytometry for apoptosis, ROS detection) to identify cell-line-specific pathways. Use synergistic studies with kinase inhibitors (e.g., imatinib) to probe target engagement. Meta-analysis of literature data must account for variations in compound purity and assay conditions .
Data Analysis and Optimization
Q. What computational tools predict the pharmacokinetic properties of quinoline-benzohydrazide derivatives?
- Methodological Answer : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvation free energy and membrane diffusion rates. Validate predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability tests .
Q. How can tautomeric forms of benzohydrazide derivatives be experimentally distinguished?
- Methodological Answer : X-ray crystallography is definitive for identifying keto vs. enol tautomers. In solution, NMR detects carbonyl signals (~160–180 ppm for keto; absent in enol). IR spectroscopy identifies C=O stretches (~1680 cm). Solvent polarity (e.g., DMSO vs. CDCl) may shift tautomeric equilibria, requiring multi-solvent NMR studies .
Q. What role do substituents on the quinoline ring play in modulating bioactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) at the 7-position enhance anti-cancer activity by increasing electrophilicity and DNA intercalation. Substituent effects can be quantified via Hammett σ constants and correlated with IC values. Molecular electrostatic potential (MEP) maps generated via DFT (e.g., Gaussian 09) identify reactive sites for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
